N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
N-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a structurally complex molecule featuring a benzo[c][1,2,5]thiadiazole (BTD) core fused with a 1,3,5-trimethylpyrazole carboxamide moiety. The BTD ring system is substituted with 1,3-dimethyl groups and a sulfone group (2,2-dioxido), while the pyrazole ring contains three methyl substituents.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-9-14(10(2)18(3)17-9)15(21)16-11-6-7-12-13(8-11)20(5)24(22,23)19(12)4/h6-8H,1-5H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITHDDVJHVFVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Electronic Effects: The target compound’s sulfone group (2,2-dioxido) on the BTD ring introduces strong electron-withdrawing character, contrasting with the chloro/cyano substituents in compounds like 3a and 3d . This may reduce nucleophilic reactivity compared to non-sulfonated analogs.
- Synthetic Yields : While the target compound’s yield is unspecified, related carboxamides synthesized via EDCI/HOBt-mediated coupling (e.g., 3a–3d ) show moderate yields (62–71%), suggesting similar efficiency for the target .
Physicochemical Properties
- Melting Points : Compounds with electron-withdrawing groups (e.g., 3d , mp 181–183°C) exhibit higher melting points than those with electron-donating methyl groups. The target compound’s melting point is expected to be lower due to reduced crystallinity from methyl substituents .
- Spectroscopic Data : The target compound’s $ ^1H $-NMR would likely display signals for methyl groups (δ 2.4–2.7 ppm) and aromatic protons (δ 7.2–8.1 ppm), analogous to 3a–3d .
Functional Group Impact
- BTD Sulfone vs.
- Methyl vs. Halogen Substituents : Methyl groups on the pyrazole ring may reduce metabolic degradation compared to halogenated analogs (e.g., 3d ), which are prone to oxidative dehalogenation .
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